molecular formula C14H16N2O2 B12562747 1,2-Benzenedicarbonitrile, 3,6-bis(1-methylethoxy)- CAS No. 201140-18-3

1,2-Benzenedicarbonitrile, 3,6-bis(1-methylethoxy)-

Cat. No.: B12562747
CAS No.: 201140-18-3
M. Wt: 244.29 g/mol
InChI Key: OTNJVPFKUAGOTC-UHFFFAOYSA-N
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Description

1,2-Benzenedicarbonitrile, 3,6-bis(1-methylethoxy)- is a chemical compound with the molecular formula C14H16N2O2 It is known for its unique structure, which includes two nitrile groups and two isopropoxy groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Benzenedicarbonitrile, 3,6-bis(1-methylethoxy)- typically involves the reaction of 1,2-benzenedicarbonitrile with isopropyl alcohol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of a dehydrating agent to facilitate the formation of the isopropoxy groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,2-Benzenedicarbonitrile, 3,6-bis(1-methylethoxy)- can undergo various types of chemical reactions, including:

    Oxidation: The nitrile groups can be oxidized to form amides or carboxylic acids.

    Reduction: The nitrile groups can be reduced to primary amines.

    Substitution: The isopropoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) can be used for substitution reactions.

Major Products

    Oxidation: Amides or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,2-Benzenedicarbonitrile, 3,6-bis(1-methylethoxy)- has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 1,2-Benzenedicarbonitrile, 3,6-bis(1-methylethoxy)- depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The nitrile groups can form hydrogen bonds or coordinate with metal ions, affecting the compound’s binding affinity and specificity. The isopropoxy groups can influence the compound’s solubility and membrane permeability, impacting its overall bioavailability and efficacy.

Comparison with Similar Compounds

Similar Compounds

    1,2-Benzenedicarbonitrile: Lacks the isopropoxy groups, making it less soluble and potentially less bioavailable.

    1,2-Benzenedicarbonitrile, 3,6-dimethoxy-: Contains methoxy groups instead of isopropoxy groups, which may alter its reactivity and biological activity.

    1,2-Benzenedicarbonitrile, 3,6-diethoxy-: Contains ethoxy groups, which may affect its physical and chemical properties differently compared to the isopropoxy derivative.

Uniqueness

1,2-Benzenedicarbonitrile, 3,6-bis(1-methylethoxy)- is unique due to the presence of isopropoxy groups, which can enhance its solubility and potentially improve its bioavailability and efficacy in biological systems. This makes it a valuable compound for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

Properties

CAS No.

201140-18-3

Molecular Formula

C14H16N2O2

Molecular Weight

244.29 g/mol

IUPAC Name

3,6-di(propan-2-yloxy)benzene-1,2-dicarbonitrile

InChI

InChI=1S/C14H16N2O2/c1-9(2)17-13-5-6-14(18-10(3)4)12(8-16)11(13)7-15/h5-6,9-10H,1-4H3

InChI Key

OTNJVPFKUAGOTC-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C(=C(C=C1)OC(C)C)C#N)C#N

Origin of Product

United States

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